2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. Common synthetic methodologies include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization and functional group modifications.
Introduction of the Dithiolo Group: The dithiolo group can be introduced via reactions involving sulfur-containing reagents, such as thiols or disulfides, under specific conditions.
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through cyclization reactions involving phthalic anhydride derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing intermediates.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced sulfur-containing intermediates
Substitution Products: Various substituted derivatives
Scientific Research Applications
2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione: shares structural similarities with other quinoline and isoindole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O4S3 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C24H26N2O4S3/c1-4-30-13-9-10-17-16(11-13)19-20(32-33-23(19)31)24(2,3)26(17)18(27)12-25-21(28)14-7-5-6-8-15(14)22(25)29/h9-11,14-15H,4-8,12H2,1-3H3 |
InChI Key |
ICDQOLTUSGEDSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5CCCCC5C4=O |
Origin of Product |
United States |
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